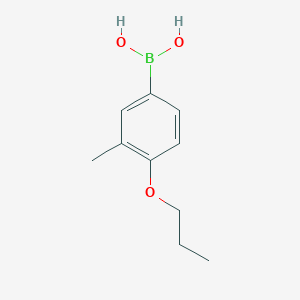

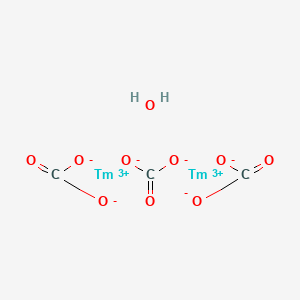

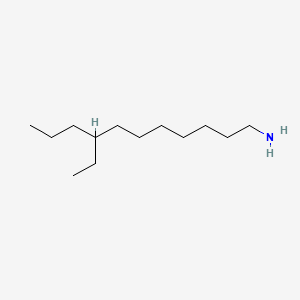

![molecular formula C9H7NO2S B1593214 Methyl benzo[d]thiazole-5-carboxylate CAS No. 478169-65-2](/img/structure/B1593214.png)

Methyl benzo[d]thiazole-5-carboxylate

Overview

Description

“Methyl benzo[d]thiazole-5-carboxylate” is a chemical compound with the IUPAC name methyl 1,3-thiazole-5-carboxylate . It has a molecular weight of 143.17 and its InChI code is 1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Methyl benzo[d]thiazole-5-carboxylate”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “Methyl benzo[d]thiazole-5-carboxylate” is represented by the linear formula C5H5NO2S . The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis

“Methyl benzo[d]thiazole-5-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications

Antioxidant

Thiazole derivatives, including Methyl benzo[d]thiazole-5-carboxylate, have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.

Analgesic

These compounds have also been used in the development of analgesic drugs . Analgesics are medications designed to relieve pain, and the thiazole ring structure plays a crucial role in their effectiveness.

Anti-Inflammatory

Thiazole derivatives have shown anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.

Antimicrobial and Antifungal

Methyl benzo[d]thiazole-5-carboxylate and its derivatives have been used in the development of antimicrobial and antifungal drugs . These drugs are used to treat infections caused by bacteria and fungi.

Antiviral

Thiazole derivatives have shown potential in the development of antiviral drugs . These drugs could be used to treat viral infections, including those caused by HIV .

Antitumor or Cytotoxic

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the treatment of various types of cancer.

Safety and Hazards

“Methyl benzo[d]thiazole-5-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

Methyl benzo[d]thiazole-5-carboxylate is a derivative of the thiazole ring, which is a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules

Biochemical Pathways

Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been found to have diverse biological activities .

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

properties

IUPAC Name |

methyl 1,3-benzothiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGOTDUTYINDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626907 | |

| Record name | Methyl 1,3-benzothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl benzo[d]thiazole-5-carboxylate | |

CAS RN |

478169-65-2 | |

| Record name | Methyl 1,3-benzothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

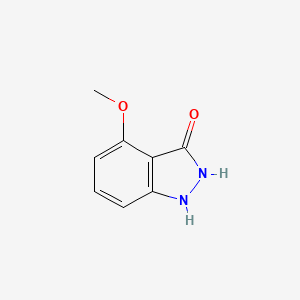

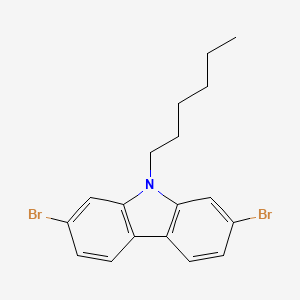

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)

![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)

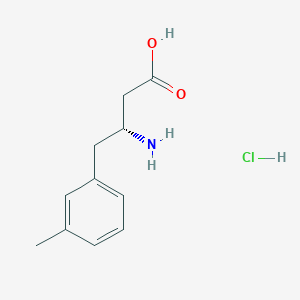

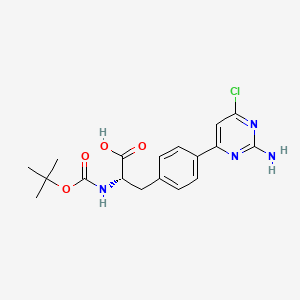

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)

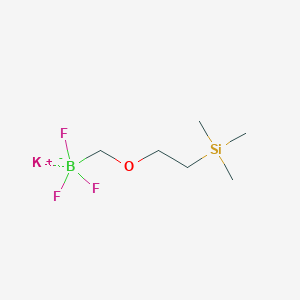

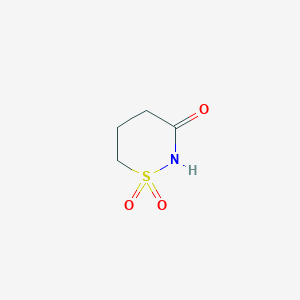

![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)